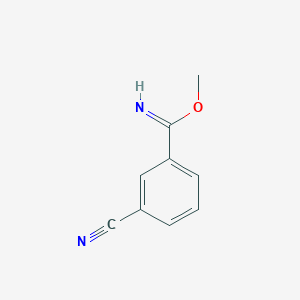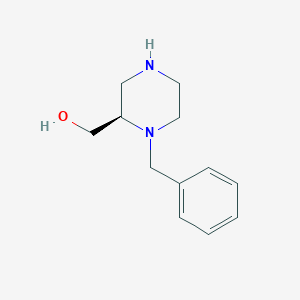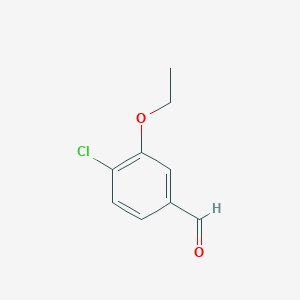
3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenylboronic acid
Overview
Description
3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenylboronic acid is a chemical compound characterized by its unique structure, which includes a fluorine atom, a boronic acid group, and a 4-methylpiperidin-1-ylmethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenylboronic acid typically involves multiple steps, starting with the preparation of the phenylboronic acid core. One common method includes the reaction of 3-fluoro-4-methylbenzene with a suitable boronic acid derivative under controlled conditions. The subsequent introduction of the 4-methylpiperidin-1-ylmethyl group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and structure of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be performed to modify the fluorine atom or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the piperidinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include boronic esters, borates, and various substituted phenyl derivatives
Scientific Research Applications
3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenylboronic acid is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition or activation.
Industry: The compound is employed in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenylboronic acid exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with diols, which is useful in targeting specific biological molecules.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, influencing signal transduction pathways.
Biological Molecules: The reversible bonding with diols allows for selective targeting of glycoproteins and glycolipids.
Comparison with Similar Compounds
3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenylboronic acid is compared with other similar compounds to highlight its uniqueness:
3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenylboronic Acid: This compound differs in the presence of a sulfonyl group instead of a methyl group.
3-Fluoro-4-(4-methylpiperidin-1-yl)aniline: This compound lacks the boronic acid group, resulting in different chemical properties and reactivity.
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline: This compound has a piperazinyl group instead of a piperidinyl group, leading to variations in biological activity and applications.
These comparisons demonstrate the unique structural and functional attributes of this compound, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
[3-fluoro-4-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO2/c1-10-4-6-16(7-5-10)9-11-2-3-12(14(17)18)8-13(11)15/h2-3,8,10,17-18H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUVXAWHWWYBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCC(CC2)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methoxyphenyl)methoxy]iodobenzene](/img/structure/B1395738.png)






![4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395751.png)
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1395752.png)





